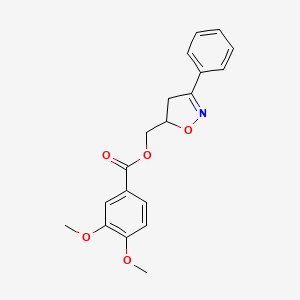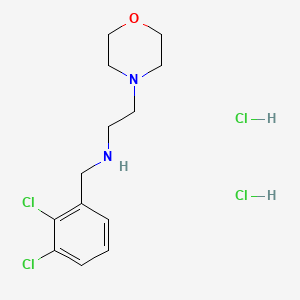
(3-phenyl-4,5-dihydro-5-isoxazolyl)methyl 3,4-dimethoxybenzoate
Vue d'ensemble
Description
(3-phenyl-4,5-dihydro-5-isoxazolyl)methyl 3,4-dimethoxybenzoate, also known as PDI, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. PDI is a heterocyclic compound that contains an isoxazole ring, which is a five-membered ring with three carbon atoms, one oxygen atom, and one nitrogen atom. The compound also contains a benzene ring and two methoxy groups.
Applications De Recherche Scientifique
(3-phenyl-4,5-dihydro-5-isoxazolyl)methyl 3,4-dimethoxybenzoate has been studied for its potential applications in various fields such as medicinal chemistry, materials science, and agriculture. In medicinal chemistry, (3-phenyl-4,5-dihydro-5-isoxazolyl)methyl 3,4-dimethoxybenzoate has been shown to exhibit antimicrobial, antitumor, and anti-inflammatory activities. In materials science, (3-phenyl-4,5-dihydro-5-isoxazolyl)methyl 3,4-dimethoxybenzoate has been used as a building block for the synthesis of functionalized polymers and nanoparticles. In agriculture, (3-phenyl-4,5-dihydro-5-isoxazolyl)methyl 3,4-dimethoxybenzoate has been studied for its potential as a plant growth regulator.
Mécanisme D'action
The exact mechanism of action of (3-phenyl-4,5-dihydro-5-isoxazolyl)methyl 3,4-dimethoxybenzoate is not fully understood, but it is believed to involve the inhibition of enzymes and receptors that are involved in various biological processes. For example, (3-phenyl-4,5-dihydro-5-isoxazolyl)methyl 3,4-dimethoxybenzoate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are involved in inflammation. (3-phenyl-4,5-dihydro-5-isoxazolyl)methyl 3,4-dimethoxybenzoate has also been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair.
Biochemical and Physiological Effects:
(3-phenyl-4,5-dihydro-5-isoxazolyl)methyl 3,4-dimethoxybenzoate has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that (3-phenyl-4,5-dihydro-5-isoxazolyl)methyl 3,4-dimethoxybenzoate inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer cells. (3-phenyl-4,5-dihydro-5-isoxazolyl)methyl 3,4-dimethoxybenzoate has also been shown to inhibit the growth of various bacterial and fungal strains, including Staphylococcus aureus, Escherichia coli, and Candida albicans. In vivo studies have shown that (3-phenyl-4,5-dihydro-5-isoxazolyl)methyl 3,4-dimethoxybenzoate exhibits anti-inflammatory and analgesic activities in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using (3-phenyl-4,5-dihydro-5-isoxazolyl)methyl 3,4-dimethoxybenzoate in lab experiments is its versatility as a building block for the synthesis of various functionalized compounds. (3-phenyl-4,5-dihydro-5-isoxazolyl)methyl 3,4-dimethoxybenzoate can be easily modified to introduce different functional groups, which can be used to tailor the properties of the resulting compounds. However, one of the limitations of using (3-phenyl-4,5-dihydro-5-isoxazolyl)methyl 3,4-dimethoxybenzoate in lab experiments is its relatively low solubility in water, which can make it difficult to work with in aqueous solutions.
Orientations Futures
There are several future directions for the research of (3-phenyl-4,5-dihydro-5-isoxazolyl)methyl 3,4-dimethoxybenzoate. One direction is the development of (3-phenyl-4,5-dihydro-5-isoxazolyl)methyl 3,4-dimethoxybenzoate-based compounds for the treatment of various diseases, including cancer, inflammation, and microbial infections. Another direction is the synthesis of (3-phenyl-4,5-dihydro-5-isoxazolyl)methyl 3,4-dimethoxybenzoate-based materials for various applications, including drug delivery, catalysis, and sensing. Finally, the study of the mechanism of action of (3-phenyl-4,5-dihydro-5-isoxazolyl)methyl 3,4-dimethoxybenzoate and its derivatives is an important direction for the development of new compounds with improved properties and activities.
Propriétés
IUPAC Name |
(3-phenyl-4,5-dihydro-1,2-oxazol-5-yl)methyl 3,4-dimethoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO5/c1-22-17-9-8-14(10-18(17)23-2)19(21)24-12-15-11-16(20-25-15)13-6-4-3-5-7-13/h3-10,15H,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMXFSYCDDXGVOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)OCC2CC(=NO2)C3=CC=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-isopropyl-2-methoxy-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4414756.png)
![3-amino-N-(2-hydroxyphenyl)-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4414759.png)
![3-(2-methoxybenzyl)-5-[(2,3,5-trimethylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B4414766.png)
![methyl 4-(4-ethyl-1-piperazinyl)-3-[(2-methylbenzoyl)amino]benzoate](/img/structure/B4414772.png)

![1-[2-(benzylthio)benzoyl]-4-phenylpiperazine](/img/structure/B4414778.png)
![N-[(1-butyl-1H-benzimidazol-2-yl)methyl]propanamide](/img/structure/B4414786.png)
![2-[4-(methylsulfonyl)-1-piperazinyl]-3-phenylquinoxaline](/img/structure/B4414792.png)
![2-[(5-chloro-1H-benzimidazol-2-yl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B4414802.png)
![N-allyl-N'-phenyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea](/img/structure/B4414819.png)
![2-(4-chlorophenyl)-N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}acetamide](/img/structure/B4414820.png)
![4-(1,3-benzodioxol-5-yl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B4414821.png)
![1-allyl-5-chloro-3-hydroxy-3-[2-oxo-2-(4-pyridinyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B4414827.png)
